Iron(iii)choline citrate

Description

BenchChem offers high-quality Iron(iii)choline citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(iii)choline citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

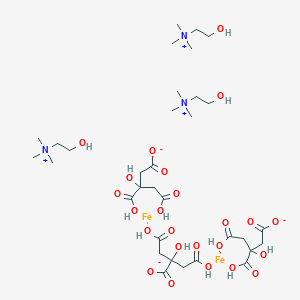

Molecular Formula |

C33H63Fe2N3O24 |

|---|---|

Molecular Weight |

997.5 g/mol |

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron |

InChI |

InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3 |

InChI Key |

NYWMIMASXWUUPM-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Iron(III) Choline Citrate (Ferrocholinate)

Topic: Iron(III) Choline Citrate Mechanism of Action in Iron Uptake Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanism of Action, Pharmacokinetics, and Experimental Validation

Executive Summary

Iron(III) choline citrate (Ferrocholinate) represents a distinct class of iron therapeutics known as ferric chelates . Unlike simple ferrous salts (e.g., ferrous sulfate) that rely on high ionization for absorption—often causing oxidative mucosal damage—Ferrocholinate utilizes a coordination complex to maintain iron solubility across a broad pH gradient.

This guide analyzes the molecular mechanism of Ferrocholinate, demonstrating how the choline-citrate ligand system prevents ferric precipitation, facilitates reduction at the brush border, and enhances bioavailability (Relative Biological Value ~140 vs. Ferrous Sulfate). We provide actionable protocols for validating these mechanisms in in vitro and in vivo models.

Chemical Identity & Physicochemical Properties

Nomenclature: Iron(III) choline citrate; Ferrocholinate; Ferric choline citrate.[1][2][] Molecular Structure: A coordination complex formed by reacting ferric hydroxide with choline dihydrogen citrate.[] Key Property: pH-Independent Solubility. Inorganic ferric iron (Fe³⁺) precipitates as insoluble ferric hydroxide at pH > 3.0 (duodenal environment).[] Ferrocholinate maintains Fe³⁺ in a soluble, chelated form even at neutral pH, preventing the formation of non-absorbable aggregates.

| Property | Ferrocholinate | Ferrous Sulfate | Ferric Citrate |

| Oxidation State | Fe³⁺ (Ferric) | Fe²⁺ (Ferrous) | Fe³⁺ (Ferric) |

| Solubility (pH 7) | High (Chelated) | Low (Precipitates) | Variable (Polymerizes) |

| Ligand Role | Choline/Citrate (Solubilizer & Chaperone) | Sulfate (Counter-ion) | Citrate (Binder) |

| GI Irritation | Low (No free ions) | High (Fenton Reaction) | Low/Moderate |

Mechanism of Action (MOA)

The superior bioavailability of Ferrocholinate is driven by a "Protect-and-Deliver" mechanism that bypasses the limitations of standard inorganic iron.[]

Phase 1: Gastric Transit & Chelate Stability

Upon ingestion, the acidic gastric environment (pH 1.5–2.0) favors the dissociation of simple salts. However, Ferrocholinate partially retains its coordination structure. Crucially, as the chyme enters the duodenum (pH rising to 6.0–7.0), the citrate-choline ligands prevent the hydrolysis and polymerization of Fe³⁺. This ensures that the iron remains in a monomeric, soluble state available for interaction with the enterocyte surface.

Phase 2: Surface Reduction (The Dcytb Interface)

Ferrocholinate does not cross the membrane as an intact complex. It functions as a donor:

-

Ligand Exchange/Dissociation: At the apical membrane of the enterocyte, the complex yields Fe³⁺ to the microenvironment.

-

Reduction: The membrane-bound enzyme Duodenal Cytochrome B (Dcytb) reduces Fe³⁺ to Fe²⁺.[][4][5] This step is rate-limiting for ferric sources.[] Ferrocholinate accelerates this by presenting "free" yet soluble Fe³⁺, unlike insoluble ferric oxides which are inaccessible to Dcytb.

Phase 3: Transporter Uptake

The reduced Fe²⁺ is transported into the cytosol via Divalent Metal Transporter 1 (DMT1) .[4][5][6]

-

Role of Choline:[7][8] Choline is released during dissociation.[] While not a direct iron transporter, choline acts as a membrane phospholipid precursor (phosphatidylcholine), potentially maintaining apical membrane integrity against oxidative stress often induced by iron supplementation.

Phase 4: Basolateral Transfer

Intracellular iron enters the Labile Iron Pool (LIP) , is stored in Ferritin , or exported via Ferroportin (FPN1) to plasma transferrin.[6]

Visualization: Molecular Pathway

The following diagram details the specific uptake pathway of Ferrocholinate compared to inorganic iron.

Caption: Figure 1. Mechanism of Ferrocholinate uptake. The chelate prevents precipitation in the lumen, delivering soluble Fe³⁺ to Dcytb for reduction and subsequent DMT1 transport.

Pharmacokinetics & Bioavailability[9]

Clinical and preclinical data indicate that Ferrocholinate offers distinct pharmacokinetic advantages:

-

Relative Biological Value (RBV): In comparative studies (swine models), Ferrocholinate demonstrated an RBV of ~140 compared to Ferrous Sulfate (RBV 100).[7][9][10] This indicates a 40% higher efficiency in hemoglobin regeneration.[]

-

Absorption Kinetics: The Tmax (time to peak plasma iron) is typically delayed compared to ferrous salts, reflecting the requisite dissociation and reduction steps. This "controlled release" profile reduces the spike in non-transferrin-bound iron (NTBI), lowering oxidative stress.

-

Toxicity Profile: The LD50 of Ferrocholinate is significantly higher than ferrous sulfate. The chelation minimizes direct contact between free iron ions and the gastric mucosa, reducing incidence of nausea and epigastric pain.

Experimental Protocols

For researchers aiming to validate Ferrocholinate efficacy, the following protocols provide robust, reproducible data.

Protocol A: In Vitro Caco-2 Iron Uptake Assay

Objective: To quantify iron bioavailability and ferritin formation in a human intestinal model.

-

Cell Culture:

-

Seed Caco-2 cells (HTB-37) in 6-well plates.

-

Culture for 14–21 days post-confluence to ensure differentiation into an enterocyte-like phenotype (expression of DMT1/Dcytb).[]

-

-

Treatment Preparation:

-

Test Group: Ferrocholinate (10–50 µM elemental Fe) in MEM (pH 6.0).

-

Control Group: Ferrous Sulfate (10–50 µM) + Ascorbic Acid (1:20 molar ratio).[]

-

Blank: Vehicle only.

-

-

Digestion Simulation (Optional but Recommended):

-

Perform a pepsin/HCl digestion (pH 2, 1h) followed by pancreatin/bile neutralization (pH 7, 2h) to mimic GI transit before applying to cells.

-

-

Incubation:

-

Incubate cells with treatments for 2 hours at 37°C.[]

-

Wash cells with "Removal Buffer" (PBS + 1mM BPDS) to strip surface-bound (non-absorbed) iron.[]

-

-

Harvest & Analysis:

-

Lyse cells in RIPA buffer.[]

-

Endpoint 1 (Uptake): Measure intracellular ferritin (ng/mg protein) via ELISA.[] Ferritin synthesis is directly proportional to iron uptake.[]

-

Endpoint 2 (Total Iron): Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) of lysate.

-

Protocol B: In Vivo Hemoglobin Regeneration Efficiency (HRE)

Objective: To determine the Relative Biological Value (RBV) in an anemic animal model.

-

Depletion Phase:

-

Weanling rats or pigs are fed a low-iron diet (<10 ppm Fe) for 21 days until hemoglobin (Hb) drops below 6 g/dL.[]

-

-

Repletion Phase:

-

Divide animals into groups (n=10).

-

Group A: Low dose Ferrocholinate (10 mg Fe/kg diet).[]

-

Group B: High dose Ferrocholinate (20 mg Fe/kg diet).[]

-

Group C: Ferrous Sulfate (Reference Standard).[][9]

-

-

Measurement:

-

Measure Hb and Hematocrit on Day 0, 7, and 14 of repletion.

-

-

Calculation:

-

Calculate HRE = (Final Total Hb Fe - Initial Total Hb Fe) / Total Fe Intake.[]

-

Plot Slope-Ratio of Hb gain vs. Fe intake to determine RBV.[]

-

Visualization: Experimental Workflow

Caption: Figure 2. Workflow for in vitro assessment of Ferrocholinate bioavailability using the Caco-2 cell model.

References

-

Miller, E. R., et al. (1981). "Bioavailability of iron from ferric choline citrate and a ferric copper cobalt choline citrate complex for young pigs." Journal of Animal Science, 52(4), 783-787.[10] Link

-

Conrad, M. E., & Umbreit, J. N. (2000). "Iron absorption and transport-an update." American Journal of Hematology, 64(4), 287-298. Link

-

Ganz, T. (2013).[] "Systemic iron homeostasis." Physiological Reviews, 93(4), 1721-1741. Link

-

PubChem. (2025).[2][][11] "Ferrocholinate Compound Summary." National Library of Medicine.[] Link

-

Miret, S., et al. (2003). "In vitro bioavailability of iron from various fortification compounds." Journal of Agricultural and Food Chemistry, 51(2), 549-556. Link

Sources

- 1. Iron(III) Choline Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Ferrocholinate | C11H24FeNO11 | CID 46174080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Dietary Iron Uptake and Absorption | IntechOpen [intechopen.com]

- 6. ruipugroup.com [ruipugroup.com]

- 7. Bioavailability of iron from ferric choline citrate and a ferric copper cobalt choline citrate complex for young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ferrocholinate? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Iron(iii)choline citrate | C33H63Fe2N3O24 | CID 44134720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Iron(III) Choline Citrate: A Mechanistic and Methodological Whitepaper

Executive Summary

Iron(III) choline citrate, commonly known as ferrocholinate, is a stable coordination complex utilized primarily in the treatment of iron-deficiency anemia[1]. Unlike traditional inorganic iron salts (e.g., ferrous sulfate), ferrocholinate minimizes gastrointestinal toxicity and oxidative stress by sequestering the Fe(III) ion within a multidentate chelate structure. The synthesis of this active pharmaceutical ingredient (API) relies on the precise stoichiometric reaction between equimolar quantities of freshly precipitated ferric hydroxide and choline dihydrogen citrate[1]. This whitepaper outlines the mechanistic principles, quantitative stoichiometry, and a self-validating experimental protocol required to synthesize pharmaceutical-grade Iron(III) choline citrate.

Mechanistic Principles of Chelation

The Chelating Agent: Choline Dihydrogen Citrate

Choline dihydrogen citrate acts as a highly efficient multidentate ligand. The citrate moiety provides multiple coordination sites (one hydroxyl group and three carboxylate groups) that can displace water molecules from the hydration sphere of the Fe(III) ion. The choline cation enhances the overall aqueous solubility of the resulting complex, ensuring high bioavailability and stability in the acidic environment of the upper gastrointestinal tract.

The Precursor: Overcoming Olation and Oxolation

The most critical parameter in the synthesis of ferrocholinate is the use of freshly precipitated ferric hydroxide (

If ferric hydroxide is allowed to age, it undergoes two sequential polymerization processes:

-

Olation: The elimination of water molecules to form polymeric hydroxo bridges between adjacent iron centers[2].

-

Oxolation: The subsequent conversion of these bridging hydroxyl groups into bridging oxygen (oxo) groups[2].

These condensation reactions rapidly transform reactive, amorphous

Fig 1: Synthesis workflow of Iron(III) choline citrate highlighting the critical bypass of oxolation.

Quantitative Stoichiometry

The synthesis is driven by an equimolar reaction between the iron source and the ligand. Based on foundational synthesis patents, the optimal mass ratio requires 107 parts of ferric hydroxide to 295 parts of choline dihydrogen citrate[4].

Table 1: Stoichiometric Parameters for Ferrocholinate Synthesis

| Component | Molecular Weight ( g/mol ) | Mass Parts | Molar Equivalents | Function |

| Ferric Hydroxide ( | 106.87 | 107 | 1.0 | Iron(III) Source |

| Choline Dihydrogen Citrate | 295.29 | 295 | 1.0 | Chelating Ligand |

| Distilled Water | 18.02 | 200 | Solvent Excess | Reaction Medium |

Note: The molecular weight of the final ferrocholinate complex (

Experimental Workflow & Protocol

The following self-validating protocol ensures high yield and prevents the contamination of the final API with unreacted iron oxides or residual inorganic salts.

Phase 1: Synthesis and Purification of Ferric Hydroxide

-

Dissolution: Dissolve

of Ferric Sulfate ( -

Precipitation: Under vigorous mechanical stirring, slowly add a

Sodium Hydroxide ( -

Filtration and Washing (Self-Validation Step): Filter the suspension using a Büchner funnel. Wash the filter cake repeatedly with warm deionized water.

-

Validation: Collect a few drops of the filtrate and add a

Barium Chloride (

-

Phase 2: High-Temperature Chelation

Critical: This phase must begin within 15 minutes of completing Phase 1 to prevent oxolation.

-

Ligand Preparation: Dissolve

of choline dihydrogen citrate in -

Transfer: Quantitatively transfer

(dry weight equivalent) of the freshly washed, wet -

Thermal Activation: Heat the suspension to

under continuous, moderate agitation[4]. The thermal energy provides the necessary activation energy to displace coordinated water from the iron centers, allowing the citrate carboxylates to bind. -

Reaction Monitoring (Self-Validation Step): Maintain

until the opaque suspension completely clarifies into a deep, homogeneous reddish-brown solution[4]. The absence of particulate matter confirms that

Phase 3: Isolation and Characterization

-

Concentration: Transfer the homogeneous solution to a rotary evaporator. Remove the water under reduced pressure at

. -

Drying: For pharmaceutical-grade powder, subject the concentrated syrup to lyophilization (freeze-drying) to prevent thermal degradation.

-

Yield Recovery: The resulting product is a glistening, reddish-brown, amorphous solid that is highly hygroscopic[4]. Store immediately in airtight, desiccated amber glass containers.

Quality Control and Validation

To verify the integrity of the synthesized Iron(III) choline citrate, the following quality control parameters must be met:

-

Aqueous Solubility: The solid must be freely and completely soluble in water, yielding a stable solution without any precipitate[4]. Any insoluble residue indicates the presence of unreacted, polymerized iron oxides (failure at Phase 2).

-

pH Stability: A

aqueous solution should exhibit a stable pH between 3.0 and 5.0. -

Iron Content Assay: Titration (e.g., using EDTA or iodometric methods) should confirm an elemental iron content of approximately

.

References[1] Ferrocholinate | C11H24FeNO11 | CID 46174080 - PubChem - NIH, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpClrrK13PNi-E3d08gBo1uJ-_xwZfHDFErEIZnPt8oLElggNNO0h6lXSbmHBrAiHKxL4UliC8rnmJrilKFu6YtSV8BMQXDLiKNDrqAw0dbUTVJC6msLLxShnke9kLuvPOje17eokMid-YAw0=[4] CHOLINE CITRATE | 1336-80-7 - ChemicalBook, chemicalbook.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQQfZTCi4KV97mDZ1zOcxc4jZQdZpWx_F7Q6pGK1S3ty1vtwMAt123wbKA4IrFV2yxQcmaCCBnfsFl5qcXU_a4ytLERIFrsgbJtUrkrbECyG-yKkAjfdbQSucBP21G0xqUCS9MRq-_1JgAZy4Ul2cghi8te5lljOY7UrWNE2i[2] Films Floating on Water Surface: Coupled Redox Cycling of Iron Species (Fe(III)/Fe(II)) at Soil/Water and Water/Air Interfaces - MDPI, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmTs5BsH5rJfZWLvLfsJVQr54mDf4v5hdLHdtCO57DllJdU89G7G6aYc6gRfG2rEoe7Rdh4sr3KUTM4pdO1kdS5_VlyRUCrUBhSCKt5EM8UxCOKwRhpc_8Lh_tJ9fNDMT8AV0=[3] Theoretical Study of Small Iron-Oxyhydroxide Clusters and Formation of Ferrihydrite, researchgate.net, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBnKH7zu3C7oBk6NAC88SiB7k6KWfKC6iYB356H8GCpH7WuaJIsnBMdCDX4_GwqurlHv2G71S7n1R2QkpbUP91ArQXeinatYltUcb4cbpNB-Q8jdAMCFR85x0PnXNRPk6FwaBUqg_lY8C_A2iOT6TCoDD8U38PDvQMOG38aRcZAz-wHks82GwyUcywKOq6wNq0IAgLtBRyvaoy2zGnRzvc7N2jnvuvKFsGcEA1bmicwB7gkKjMCkQ3NlIfmlc2eriLmQ==

Sources

Technical Whitepaper: Iron(III) Choline Citrate (Ferrocholinate)

Executive Summary

Iron(III) choline citrate, commonly known as Ferrocholinate, represents a significant advancement in oral hematinic therapy. Unlike traditional inorganic iron salts (e.g., ferrous sulfate) which are associated with high rates of gastrointestinal (GI) distress and oxidative mucosal damage, Ferrocholinate utilizes a chelation complex to stabilize ferric iron (Fe³⁺). This structure prevents the precipitation of iron at the neutral pH of the small intestine, thereby enhancing bioavailability while simultaneously sequestering the metal ion from gastric mucosa to reduce irritation. This guide details the physicochemical properties, manufacturing protocols, and mechanistic behavior of this compound.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identifiers

-

Common Synonyms: Ferrocholinate, Ferric choline citrate, Iron choline citrate[2][4][5]

-

Molecular Formula: C₁₁H₂₄FeNO₁₁ (typically cited as the trihydrate form)

Structural Composition

Ferrocholinate is a chelate complex formed by the interaction of ferric hydroxide with choline dihydrogen citrate.[9] The iron atom is sequestered within a ligand shell provided by the citrate and choline moieties.

| Property | Description |

| Appearance | Reddish-brown to greenish-brown amorphous solid |

| Solubility | Freely soluble in water; soluble in acidic and alkaline solutions |

| pH Stability | Stable across a broad pH range (preventing precipitation in the duodenum) |

| Hygroscopicity | Moderate; requires storage in moisture-controlled environments |

Part 2: Synthesis & Manufacturing Protocol

Objective: To synthesize high-purity Ferrocholinate via the chelation of freshly precipitated ferric hydroxide.

Reaction Logic

The synthesis relies on the reaction between a freshly prepared Lewis base (Ferric Hydroxide) and a weak organic acid salt (Choline Dihydrogen Citrate).[11] The use of fresh precipitate is critical; aged ferric hydroxide polymerizes and becomes unreactive.

Step-by-Step Methodology

-

Preparation of Ferric Hydroxide Precursor:

-

Dissolve Ferric Chloride (

) in distilled water. -

Slowly add Sodium Hydroxide (

) or Ammonium Hydroxide ( -

Critical Step: Filter the precipitate immediately and wash thoroughly with deionized water to remove chloride ions. Do not allow the cake to dry completely, as this reduces reactivity.

-

-

Chelation Reaction:

-

Digestion & Stabilization:

-

Heat the mixture to 80°C under continuous agitation.

-

Maintain temperature until the reddish-brown precipitate dissolves completely, yielding a clear, dark solution (indicative of complex formation).

-

-

Isolation:

Process Flow Diagram

Caption: Synthesis workflow for Ferrocholinate highlighting the critical chelation step.

Part 3: Pharmacokinetics & Mechanism of Action

The Chelation Advantage

Inorganic iron (e.g., Ferrous Sulfate) dissociates rapidly in the stomach. The free iron ions can cause direct oxidative damage to the gastric mucosa. Furthermore, as these ions enter the duodenum (pH 6-7), they tend to form insoluble ferric hydroxide aggregates, rendering them unabsorbable.

Ferrocholinate solves this via Protective Chelation :

-

Gastric Stability: The complex remains intact in the acidic stomach environment, preventing free iron from irritating the mucosa.

-

Duodenal Solubility: The citrate-choline ligand keeps the iron soluble at the higher pH of the duodenum, the primary site of absorption.

-

Controlled Release: Iron is released at the brush border membrane, where it is reduced to

by Duodenal Cytochrome B (Dcytb) and transported via Divalent Metal Transporter 1 (DMT1).

Absorption Pathway Diagram

Caption: Mechanistic pathway of Ferrocholinate demonstrating gastric protection and duodenal bioavailability.

Part 4: Comparative Safety & Toxicity

Ferrocholinate exhibits a superior safety profile compared to standard ferrous salts.[12] The chelation significantly increases the

| Parameter | Ferrous Sulfate (Standard) | Ferrocholinate (Chelate) | Clinical Implication |

| Oral LD50 (Rat) | ~300 - 1000 mg/kg | > 5000 mg/kg | Ferrocholinate is significantly less toxic in overdose scenarios. |

| GI Irritation | High (Nausea, pain, constipation) | Low | Better patient compliance for long-term therapy. |

| Solubility at pH 7 | Poor (Precipitates) | High (Remains Soluble) | Enhanced absorption efficiency in the small intestine. |

| Taste | Metallic, astringent | Mild, acceptable | Suitable for pediatric liquid formulations. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46174080, Ferrocholinate. PubChem. Available at: [Link]

-

DrugFuture. Ferrocholinate Monograph and Patent References (US 2575611). DrugFuture. Available at: [Link]

Sources

- 1. Iron(III) Choline Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medkoo.com [medkoo.com]

- 4. CHOLINE CITRATE | 1336-80-7 [chemicalbook.com]

- 5. ferrocholinate | 1336-80-7 [chemnet.com]

- 6. Ferrocholinate | C11H24FeNO11 | CID 46174080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS 1336-80-7: Ferrocholinate | CymitQuimica [cymitquimica.com]

- 9. Ferrocholinate [drugfuture.com]

- 10. iron-choline citrate complex, 1336-80-7 [thegoodscentscompany.com]

- 11. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]

- 12. livemomentous.com [livemomentous.com]

Solubility and Stability of Iron(III) Choline Citrate in Aqueous Solutions

[1]

Executive Summary

Iron(III) choline citrate (Ferrocholinate, CAS 1336-80-7) represents a chelate of ferric iron with choline dihydrogen citrate.[1] Unlike simple ferric salts (e.g.,

Chemical Architecture & Coordination Chemistry[1]

The Chelation Complex

The stability of Ferrocholinate arises from the high-affinity chelation of

-

Core Unit: The citrate ligand binds

through two carboxylate oxygens and the central hydroxyl group, forming two stable 6-membered chelate rings. -

Role of Choline: Choline (

) acts as a bulky, hydrophilic counter-ion.[1] It prevents the aggregation of the anionic iron-citrate clusters, thereby enhancing water solubility compared to sodium or potassium salts. -

Stoichiometry: While often described as 1:1, mass spectrometry and crystallographic data suggest a stable dimeric core in solution, often represented as

or

Structural Visualization

The following diagram illustrates the equilibrium between the soluble chelate and the degradation pathways (precipitation and photoreduction).

Figure 1: The primary instability risk is not hydrolysis (due to strong chelation) but photoreduction, where UV light reduces Iron(III) to Iron(II) and degrades the citrate ligand.[1][2]

Solubility Profile

Aqueous Solubility Dynamics

Ferrocholinate is classified as freely soluble in water.[1] The solubility is driven by the hydrophilic nature of the choline cation and the anionic character of the iron-citrate cluster.

| Parameter | Solubility Characteristics | Mechanistic Insight |

| Water ( | High dielectric constant of water stabilizes the ionic cluster.[1] | |

| pH 1.0 - 3.0 | Stable Solution | Protonation of carboxylates may occur, but the complex largely remains intact or reversibly dissociates. |

| pH 4.0 - 8.0 | Optimal Stability | Citrate deprotonation ( |

| pH > 10.0 | Risk of Precipitation | Hydroxyl ions ( |

The "Polymerization" Effect

At high concentrations (

Stability Dynamics

Photochemical Instability (Critical Control Point)

The most significant threat to Ferrocholinate stability is Ligand-to-Metal Charge Transfer (LMCT) induced by light.[1]

-

Mechanism: Absorption of UV/Blue light (

) excites an electron from the citrate carboxylate orbital to the iron d-orbital.[1] -

Reaction:

-

Consequence: The solution turns from reddish-brown to a lighter color, gas (

) evolves, and the reduced

Thermal and Hydrolytic Stability

-

Hydrolysis: In the absence of light, Ferrocholinate is exceptionally stable against hydrolysis at physiological pH. The formation constant (

) for ferric citrate is -

Thermal: Aqueous solutions are stable at elevated temperatures (

) for short durations, but prolonged heating can accelerate the decarboxylation of citrate.[1]

Analytical Characterization

To validate the quality and stability of Ferrocholinate, a multi-modal approach is required.

UV-Vis Spectroscopy

The complex exhibits a characteristic charge-transfer band.[1]

-

:

-

Isosbestic Points: In pH titration studies, isosbestic points at

and -

Application: Monitor the decrease in absorbance at

to track photoreduction (loss of Fe(III)).

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail due to the polarity of the complex. Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography.[1]

Experimental Protocols

Protocol: Synthesis of Iron(III) Choline Citrate Solution[1]

-

Objective: Prepare a stoichiometric, stable solution for formulation.

-

Reagents: Sodium Citrate, Ferric Chloride (

), Choline Chloride.[1]

Workflow:

-

Precipitation: React

with -

Chelation: Suspend the wet

cake in water. Add Choline Dihydrogen Citrate (equimolar to Fe).[1] -

Digestion: Heat the mixture to

with vigorous stirring. The reddish-brown precipitate will dissolve to form a clear, dark brown solution. -

Filtration: Filter through a

membrane to remove any unreacted iron oxides.[1] -

Drying (Optional): Lyophilize to obtain the amorphous solid.

Protocol: Stability Testing Workflow

This protocol defines the stress testing required to validate the shelf-life of the aqueous solution.

Figure 2: A systematic approach to isolating degradation variables. Note that pH drift is a leading indicator of citrate oxidation.

Critical Handling Note

Warning: Aqueous solutions of Ferrocholinate must be stored in amber glass or opaque containers. Even ambient laboratory light can induce measurable photoreduction within 24 hours.[1]

References

-

PubChem. (2025).[1][2] Iron(iii)choline citrate | C33H63Fe2N3O24.[1][2] National Library of Medicine. [Link][1]

-

Silva, A. M., et al. (2012).[1] Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. Dalton Transactions.[1] [Link]

-

Bandelin, F. J. (1951).[1] Iron choline citrates and method of preparing the same. U.S. Patent No.[1][5] 2,575,611.[1] U.S. Patent and Trademark Office.[1]

-

Gao, Y., et al. (2014).[1] A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids. Journal of Chromatographic Science. [Link]

Sources

- 1. Iron(III) Choline Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Iron(iii)choline citrate | C33H63Fe2N3O24 | CID 44134720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchtrends.net [researchtrends.net]

- 5. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]

Ferrocholinate: Optimizing Iron Delivery via Chelation Dynamics

Topic: Iron(III) Choline Citrate (Ferrocholinate) for Iron Deficiency Anemia Research Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Formulation Scientists, and Clinical Investigators

A Technical Guide to Synthesis, Bio-evaluation, and Analytical Validation

Executive Summary

Iron Deficiency Anemia (IDA) remains a global therapeutic challenge, not due to a lack of iron sources, but due to the poor tolerability of standard treatments. Ferrous sulfate (

Iron(III) Choline Citrate (Ferrocholinate) represents a distinct class of therapeutic iron: a ferric chelate.[2] Unlike simple salts that dissociate rapidly in the acidic gastric environment—releasing irritating free iron ions—Ferrocholinate maintains its structural integrity in the stomach. It functions as a "gastric shield," delivering iron to the duodenum where alkaline pH triggers dissociation and subsequent absorption.

This guide provides a comprehensive technical framework for researchers investigating Ferrocholinate, covering molecular architecture, validated analytical protocols, and comparative safety profiles.

Molecular Architecture & Physicochemical Properties

The Chelation Complex

Ferrocholinate is not a simple admixture; it is a coordination complex formed by the reaction of ferric hydroxide with choline dihydrogen citrate.[2]

-

IUPAC Name: Iron(III) choline citrate[3]

-

Stoichiometry: The complex typically isolates iron in a matrix of choline and citrate. The citrate acts as the primary ligand, stabilizing the

ion, while choline acts as a counter-ion and lipotropic agent. -

Stability Constant (

): The complex exhibits high stability at acidic pH (1.0–3.0), preventing premature release of

Mechanism of Action: The "pH-Dependent Release" Hypothesis

The therapeutic advantage of Ferrocholinate lies in its pharmacokinetics relative to the gastrointestinal pH gradient.

-

Gastric Phase (pH 1.5 - 3.5): The chelate remains largely intact. This prevents the Fenton reaction (generation of hydroxyl radicals from free iron), which is the primary cause of gastric mucosal irritation and nausea.

-

Duodenal Phase (pH 6.0 - 7.4): As the complex enters the small intestine, the rising pH alters the ligand affinity. The iron dissociates from the citrate.

-

Absorption: Free

is reduced to

Figure 1: Pharmacokinetic pathway of Ferrocholinate. Note the stability in the stomach (green zone) preventing mucosal irritation, followed by targeted release in the duodenum.

Experimental Protocols: Synthesis & Quantification

Synthesis of Ferrocholinate (Laboratory Scale)

Objective: To synthesize high-purity Iron(III) choline citrate for in vitro testing.

Reagents:

-

Choline Dihydrogen Citrate (CDC)

-

Ferric Hydroxide (

), freshly precipitated -

Deionized Water (

)

Workflow:

-

Precipitation: Generate fresh

by reacting Ferric Chloride with Sodium Hydroxide. Wash precipitate until chloride-free. -

Complexation: Dissolve Choline Dihydrogen Citrate in

at 60°C. -

Reaction: Slowly add the wet

paste to the CDC solution. Maintain temperature at 80°C with constant stirring. -

Observation: The turbid red mixture will turn into a clear, dark reddish-brown solution as chelation occurs.

-

Isolation: Evaporate the solution under vacuum or lyophilize to obtain the amorphous solid.

Analytical Validation: Total Iron Determination

Method: 1,10-Phenanthroline Spectrophotometry.[4]

Rationale: This method is robust, specific for

Step-by-Step Protocol:

-

Sample Digestion:

-

Weigh 50 mg of synthesized Ferrocholinate.

-

Dissolve in 50 mL

with 2 mL concentrated HCl (to break the chelate). -

Dilute to 100 mL in a volumetric flask.

-

-

Reduction (Critical Step):

-

Aliquot 5 mL of sample solution into a fresh flask.

-

Add 2 mL Hydroxylamine Hydrochloride (10%) .

-

Wait 15 minutes. (This reduces

to

-

-

Buffering & Complexation:

-

Add 5 mL Ammonium Acetate Buffer (pH 4.5).

-

Add 3 mL 1,10-Phenanthroline solution (0.5%) .

-

Dilute to final volume (50 mL).

-

-

Measurement:

-

Allow color development (Orange-Red complex) for 20 minutes.

-

Measure Absorbance at 510 nm .

-

Calculate concentration against a standard curve of Ferrous Ammonium Sulfate.[4]

-

Figure 2: Analytical workflow for the quantification of total iron in Ferrocholinate samples.

Comparative Efficacy & Safety Data

Researchers must evaluate Ferrocholinate against the standard of care. The following data summarizes key differentiators based on historical and modern pharmaceutical evaluations.

Pharmacokinetic & Tolerability Profile

| Parameter | Ferrous Sulfate (Standard) | Ferrocholinate (Test Article) | Clinical Implication |

| Iron State | Ferrous ( | Ferric ( | Ferrocholinate requires reduction before absorption. |

| Gastric Stability | Low (Dissociates rapidly) | High (Remains chelated) | Ferrocholinate causes less direct mucosal injury. |

| GI Side Effects | High (Nausea, pain, constipation) | Low to Moderate | Primary advantage of Ferrocholinate for compliance. |

| Acute Toxicity | High (Free iron toxicity) | Lower (Sequestered iron) | Wider therapeutic index for the chelate. |

| Bioavailability | High (Reference standard) | Comparable / Slightly Lower | Efficacy is maintained despite slightly slower uptake. |

Toxicology Note (Self-Validating Safety)

In comparative toxicity studies (LD50 in murine models), iron chelates like Ferrocholinate typically demonstrate a higher lethal dose threshold compared to ionized salts.

-

Mechanism of Safety: The rate-limiting step in Ferrocholinate toxicity is the dissociation of the complex. Unlike sulfate, which dumps ionized iron immediately, the chelate releases iron kinetically, allowing the body's buffering systems (Transferrin/Ferritin) to manage the influx more effectively.

References

-

PubChem. (2025).[3] Iron(III) choline citrate | C33H63Fe2N3O24.[3] National Library of Medicine. [Link]

-

Mito Health. (2025). Which Iron Supplement Should You Take? Complete Form Comparison Guide. [Link][1]

-

Clinical and Experimental Pediatrics. (1978).[2] Clinical Effects of Ferrocholinate in the Iron Deficiency Anemia of Children. [Link]

-

Examine.com. (2025). How do different iron forms compare?[Link]

Sources

In Vitro Models for Studying Iron(III) Choline Citrate: A Technical Guide

Executive Summary

Iron(III) choline citrate (Ferrocholinate) represents a class of ferric chelates designed to mitigate the gastrointestinal (GI) irritation associated with standard ferrous salts while maintaining bioavailability.[1][2] Unlike simple ionic salts, the evaluation of Ferrocholinate requires a multi-phasic in vitro approach that accounts for chelate stability under physiological pH shifts, resistance to precipitation, and specific uptake mechanisms in enterocytes.

This guide outlines a validated, self-consistent experimental framework for characterizing Ferrocholinate. It moves beyond basic solubility to integrate the INFOGEST digestion consensus with Caco-2 monolayer permeability assays , providing a robust prediction of in vivo performance.

Part 1: Physicochemical Characterization & Stability

The Foundation of Bioavailability

Before biological testing, the chelate's integrity must be validated against the pH extremes of the GI tract. Iron precipitation at intestinal pH (7.0–7.[1][2]4) is the primary cause of low bioavailability.

Thermodynamic Solubility & Speciation Profile

Objective: Determine if the choline citrate ligand effectively prevents ferric hydroxide polymerization (the "rust" effect) at neutral pH.

Protocol:

-

Preparation: Dissolve Iron(III) choline citrate in degassed ultrapure water (10 mM Fe equivalent).

-

pH Titration: Adjust aliquots to pH 2.0, 4.0, 6.0, and 7.5 using 0.1M HCl/NaOH. Incubate for 4 hours at 37°C.

-

Separation: Centrifuge at 15,000

g for 20 minutes to pellet precipitated ferric hydroxides. -

Quantification: Measure supernatant iron using a Ferrozine assay (with a reducing agent to detect total Fe) or ICP-MS.[1][2]

Success Criterion: >80% of iron remains in the supernatant at pH 7.5. (Contrast: Ferrous sulfate typically shows <20% solubility at this pH without chelators).[1][2]

Part 2: Simulated Gastrointestinal Digestion (The INFOGEST Method)

The "Pre-Cell" Phase

Directly applying iron to cells ignores the complex matrix of the stomach and intestine. We utilize the standardized INFOGEST static protocol [1], optimized for iron chelates.

The Workflow

The digestion simulates three phases: Oral, Gastric, and Intestinal.[3]

Critical Modification for Iron Studies: Standard digestive enzymes contain trace iron.[1][2] You must run a "Blank Digestion" (enzymes only) to subtract background iron levels.[1][2]

| Phase | Conditions | Reagents | Duration |

| Oral | pH 7.0 | Simulated Salivary Fluid (SSF), Amylase (75 U/mL) | 2 min |

| Gastric | pH 3.0 | Simulated Gastric Fluid (SGF), Pepsin (2000 U/mL) | 120 min |

| Intestinal | pH 7.0 | Simulated Intestinal Fluid (SIF), Pancreatin (100 U/mL), Bile (10 mM) | 120 min |

Conditioning the Digest (The "Cell-Kill" Prevention)

Expert Insight: Raw intestinal digests contain bile salts and enzymes that are cytotoxic to Caco-2 cells, destroying the monolayer before iron uptake occurs. Action: Post-digestion, the supernatant must be conditioned.

-

Heat Shock: 85°C for 15 min to inactivate enzymes.

-

Filtration: Pass through a 3 kDa or 10 kDa ultrafiltration unit (Amicon/Centricon).[1][2] This removes large enzyme complexes but allows the Iron(III) choline citrate complex (approx. 1 kDa) to pass.[1][2]

-

Dilution: Dilute 1:10 in MEM cell culture media [2].

Part 3: The Gold Standard – Caco-2 Permeability & Uptake

The Biological Model

The Caco-2 cell line (human colon adenocarcinoma) spontaneously differentiates into enterocyte-like cells expressing microvilli, tight junctions, and critical iron transporters (DMT1, Ferroportin).[1][2]

Experimental Design

Cell Line: Caco-2 (ATCC HTB-37).[1][2] Differentiation: 21 days post-seeding on Transwell® inserts (0.4 µm pore size). Integrity Check: Transepithelial Electrical Resistance (TEER) must exceed 300 Ω[1][2]·cm² before use.

The Ferritin Surrogate Assay

Since Caco-2 cells store absorbed iron as ferritin, intracellular ferritin concentration is the most reliable surrogate marker for bioavailability [3].

Protocol:

-

Equilibration: Wash monolayers with serum-free MEM.

-

Treatment: Apply the Conditioned Digest (from Part 2) to the Apical chamber.[2]

-

Incubation: 24 hours at 37°C / 5% CO2.

-

Harvest:

-

Analysis:

Visualization of the Workflow

Figure 1: Integrated workflow for assessing Iron(III) Choline Citrate bioavailability using the INFOGEST-Caco-2 coupled model.[1][2]

Part 4: Cytotoxicity & Safety Profiling

Ensuring the Cure isn't the Poison

Iron can induce oxidative stress via Fenton chemistry.[1][2] Ferrocholinate aims to shield the iron atom, reducing free radical generation.

MTT Viability Assay

Rationale: Determine the therapeutic index. Protocol:

-

Treat Caco-2 cells with escalating doses of Ferrocholinate (10–500 µM).[1][2]

-

Incubate 24h.

-

Add MTT reagent; measure formazan absorbance at 570 nm.[1][2] Expectation: Ferrocholinate should show significantly higher IC50 (lower toxicity) compared to Ferrous Sulfate or Ferric Chloride [4].[1][2]

ROS Generation (DCFH-DA Assay)

Rationale: Confirm that the chelate prevents iron-mediated oxidative stress.[1][2] Protocol:

-

Measure fluorescence (Excitation 485nm / Emission 535nm).[1][2] Hypothesis: Unchelated iron causes a spike in ROS; Ferrocholinate should remain near baseline.[1][2]

Part 5: Mechanistic Insights

How does it get in?

Unlike simple ions, Iron(III) Choline Citrate may utilize alternative pathways.[1][2] The choline moiety acts as a lipotropic agent, potentially altering membrane fluidity, while the ferric center requires reduction or endocytosis.

Proposed Transport Pathways

-

DMT1 Pathway: Dissociation of the complex at the brush border

Ferric Reductase (Dcytb) reduces Fe3+ to Fe2+ -

Endocytic Pathway: Intact ferric complexes or nanodispersed aggregates may be internalized via clathrin-mediated endocytosis [5].[1][2]

Pathway Visualization

Figure 2: Putative uptake mechanisms for Ferrocholinate in Caco-2 cells, contrasting reductive transport vs. endocytosis.[1][2]

References

-

Brodkorb, A., et al. (2019).[1][2] INFOGEST static in vitro simulation of gastrointestinal food digestion.[2][8][9] Nature Protocols, 14, 991–1014.[1][2] Link[1][2]

-

Pazinatto, J., et al. (2026).[1][2] Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Nutrients, 18(2), 345.[1][2] Link[1][2]

-

Glahn, R. P., et al. (1998).[1][2] Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in humans.[1][2] Journal of Nutrition, 128(9), 1555-1561.[1][2] Link

-

Sareen, R., et al. (2013).[1][2] In vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells: MTT assay. Journal of Trace Elements in Medicine and Biology. Link

-

Pereira, D. I., et al. (2013).[1][2][7] Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway.[1][2][7] PLoS ONE, 8(11), e81250.[1][2][7] Link

Sources

- 1. Iron-choline citrate | C11H21FeNO8 | CID 129723012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(III) Choline Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]

- 8. helgroup.com [helgroup.com]

- 9. Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models [mdpi.com]

Engineering Bioavailability: The Coordination Chemistry and Pharmacokinetics of Iron(III) Choline Citrate

Executive Summary

Iron(III) choline citrate, commonly known as ferrocholinate (CAS 1336-80-7), represents a critical advancement in the coordination chemistry of mineral therapeutics. Designed to overcome the severe gastrointestinal toxicity and poor bioavailability of traditional inorganic iron salts (e.g., ferrous sulfate), ferrocholinate operates as a highly stable, dual-action coordination complex. This whitepaper provides an in-depth technical analysis of its structural chemistry, self-validating synthesis protocols, and pharmacokinetic mechanisms, serving as a comprehensive guide for researchers and drug development professionals.

Structural and Coordination Chemistry

Ferrocholinate is not a simple salt, but a sophisticated coordination complex where iron exists in the +3 oxidation state, stabilized by a multidentate citrate ligand and a choline counter-ion.

In this architecture, the citrate anion acts as a chelating agent, utilizing its carboxylate and hydroxyl oxygen atoms to satisfy the coordination sphere of the Fe(III) center. This strong coordinate covalent bonding prevents the premature release of free iron ions in aqueous environments. The choline moiety (2-hydroxy-N,N,N-trimethylethan-1-aminium) serves a dual purpose: it balances the overall charge of the complex and significantly enhances the compound's aqueous solubility and hygroscopic nature1[1].

Table 1: Physicochemical Properties of Ferrocholinate

| Property | Value | Causality / Scientific Significance |

| Chemical Formula | C₁₁H₂₄FeNO₁₁ (Trihydrate) | Defines the exact stoichiometry of the coordination sphere and hydration state2[2]. |

| Molecular Weight | 402.15 g/mol (Trihydrate) | Critical for calculating precise dosing of elemental iron in clinical formulations2[2]. |

| Elemental Iron | ~13.89% | The clinical benchmark used to evaluate anemia treatment efficacy against ferrous sulfate2[2]. |

| Physical State | Reddish-brown amorphous solid | Lack of crystallinity ensures rapid dissolution in the gastrointestinal tract. |

Self-Validating Synthesis Protocols

The synthesis of ferrocholinate must be tightly controlled to prevent the formation of unreactive iron oxides. The following protocol leverages thermodynamic control to drive complexation.

Step-by-Step Methodology: Aqueous Chelation

-

Preparation of the Iron Precursor:

-

Action: Precipitate 107 parts of ferric hydroxide (Fe(OH)₃) freshly from a ferric salt using a mild base 3[3].

-

Causality: Freshly precipitated Fe(OH)₃ is amorphous and possesses a high surface area. If allowed to age, the hydroxide undergoes oxolation (formation of Fe-O-Fe bridges), crystallizing into unreactive phases like hematite, which resist chelation.

-

-

Ligand Solubilization:

-

Thermal Chelation:

-

Action: Add the fresh Fe(OH)₃ to the ligand solution and heat to approximately 80°C with continuous agitation 3[3].

-

Causality: The 80°C thermal input provides the necessary activation energy to cleave residual Fe-OH bonds and establish stable Fe-O (carboxylate) coordinate covalent bonds.

-

Self-Validation Checkpoint: The reaction is complete when the suspension transitions into a homogeneous reddish-brown solution, visually confirming the total dissolution and complexation of the insoluble iron precursor 3[3].

-

-

Product Isolation:

Synthesis and coordination assembly of Iron(III) choline citrate.

Analytical Characterization Workflows

To validate the synthesis, orthogonal analytical techniques must be employed:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the coordination of citrate carboxylate groups to the Fe(III) center. The shift in asymmetric and symmetric stretching frequencies of the -COO- groups compared to free citric acid validates successful chelation.

-

X-Ray Diffraction (XRD): The synthesized ferrocholinate should present as an amorphous solid. The absence of sharp Bragg diffraction peaks confirms that no highly crystalline, unreactive iron oxide phases (like magnetite) have formed during the process4[4].

Pharmacokinetics and the Iron-Chelate Hypothesis

Ferrocholinate operates fundamentally as an advanced iron-delivery system 5[5]. Traditional iron supplements, such as ferrous sulfate, often suffer from poor bioavailability and cause significant gastrointestinal toxicity due to the generation of reactive oxygen species (ROS) via Fenton chemistry in the gut.

The "iron-chelate hypothesis" posits that stable, low-molecular-weight coordination complexes can passively diffuse through the intestinal mucosal cell membrane, effectively bypassing the rate-limiting apoferritin mucosal block 6[6]. Because the iron remains tightly bound to the citrate ligand within the GI tract, it does not irritate the gastric mucosa.

Once absorbed into the bloodstream, the complex undergoes systemic dissociation. It releases iron for incorporation into hemoglobin, myoglobin, and other iron-dependent enzymes 7[7]. Simultaneously, the choline moiety is released. Choline is a critical precursor for the synthesis of acetylcholine, a neurotransmitter vital for muscle control and memory, thereby offering secondary cognitive and neuroprotective benefits5[5].

Pharmacokinetic pathway and dual-action mechanism of ferrocholinate.

Table 2: Comparative Efficacy Profile

| Parameter | Ferrocholinate | Ferrous Sulfate |

| GI Toxicity | Low (Chelated state prevents Fenton ROS generation) | High (Free ions irritate gastric mucosa) |

| Absorption Mechanism | Passive diffusion (Iron-chelate hypothesis) | Active transport via DMT1 (Subject to mucosal block) |

| Secondary Benefits | Neuro-supportive (Acetylcholine precursor) | None |

Conclusion

Iron(III) choline citrate stands as a prime example of how applied coordination chemistry can solve complex pharmacokinetic challenges. By utilizing citrate to sequester the reactive Fe(III) center and choline to enhance solubility and provide neurological support, ferrocholinate offers a superior therapeutic profile compared to traditional iron salts. Strict adherence to thermodynamic principles during synthesis ensures the production of a highly bioavailable, self-validating pharmaceutical compound.

References

- What is the mechanism of Ferrocholinate?

- What is Ferrocholinate used for?

- Inorganic Pharmaceutical Chemistry - Mustansiriyah University -

- Iron-choline citrate | C11H21FeNO8 | CID 129723012 - PubChem -

- A novel route in the synthesis of magnetite nanoparticles - Elsevier -

- Ferrocholinate | CAS# 1336-80-7 | iron deficiency - MedKoo Biosciences -

- CHOLINE CITR

Sources

- 1. Iron-choline citrate | C11H21FeNO8 | CID 129723012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CHOLINE CITRATE | 1336-80-7 [chemicalbook.com]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. What is the mechanism of Ferrocholinate? [synapse.patsnap.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. What is Ferrocholinate used for? [synapse.patsnap.com]

Spectroscopic Profiling and Structural Elucidation of Iron(III) Choline Citrate (Ferrocholinate)

Executive Summary

As a Senior Application Scientist specializing in coordination chemistry, I approach the structural elucidation of iron(III) choline citrate (ferrocholinate) not merely as a routine assay, but as a multi-modal validation system. Ferrocholinate is a highly bioavailable chelate used in treating iron-deficiency anemia and serves as a critical, transferrin-free iron source in biopharmaceutical cell culture media.

However, manufacturing processes can inadvertently yield physical mixtures of unreacted precursors (ferric salts, choline, and citric acid) rather than the true coordinate complex. To guarantee efficacy and safety, we must deploy orthogonal spectroscopic techniques—FTIR, UV-Vis, and

Coordination Chemistry and Structural Logic

Iron(III) choline citrate is not a simple salt. It consists of a central high-spin Fe(III) ion coordinated by the oxygen donors of citrate ligands, with choline acting as an outer-sphere counter-cation to stabilize the overall negative charge of the iron-citrate complex.

Because iron speciation is highly dependent on pH and stoichiometry, simple elemental analysis is insufficient; it cannot differentiate between a true chelate and a stoichiometric physical mixture. Similar to the rigorous physicochemical characterization required for other complex iron salts like [1], we must use spectroscopy to probe the local electronic environment of the iron center.

Fig 1. Coordination logic and spectroscopic markers of the ferrocholinate complex.

Spectroscopic Modalities and Causality of Choice

To build a watertight structural profile, I select specific spectroscopic modalities based on the physical phenomena they probe:

-

FTIR Spectroscopy (Ligand Binding): Citric acid contains three carboxylic acid groups. When these groups deprotonate and coordinate to a metal center, the symmetry of the carboxylate group changes. By measuring the frequency difference (

) between the asymmetric ( -

Fe Mössbauer Spectroscopy (Core Oxidation & Spin State): This is the ultimate arbiter of the iron core. UV-Vis and FTIR cannot definitively prove the oxidation state (+3) without ambiguity from organic excipients. Mössbauer provides the isomer shift (

-

UV-Vis Spectroscopy (Electronic Transitions): Fe(III) is a

system. Because d-d transitions are spin-forbidden and Laporte-forbidden, they are exceedingly weak. The intense color of ferrocholinate arises instead from Ligand-to-Metal Charge Transfer (LMCT) bands (Oxygen

Self-Validating Experimental Protocols

In my laboratory, a protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system to prevent false positives.

Protocol A: FTIR Structural Validation

-

Matrix Preparation: Disperse 2 mg of the ferrocholinate sample in 200 mg of anhydrous KBr and press into a transparent pellet under vacuum.

-

Causality: KBr is IR-transparent. Strict anhydrous conditions are critical to prevent the strong O-H stretching of absorbed water from masking the citrate hydroxyl and carboxylate signals.

-

-

Spectral Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹.

-

Causality: High resolution is required to accurately calculate the

(

-

-

Self-Validation Mechanism: Run a parallel spectrum of a physical mixture of ferric chloride, choline chloride, and citric acid. The protocol is validated if the synthesized complex shows a

shift > 200 cm⁻¹ compared to the uncoordinated physical mixture, confirming true monodentate chelation rather than mere blending.

Protocol B:

Fe Mössbauer Spectroscopy

-

Source Configuration: Mount the sample in a constant-acceleration spectrometer utilizing a

Co/Rh source.-

Causality: This specific source provides the exact

-ray energy (14.4 keV) required to probe

-

-

Thermal Acquisition: Acquire spectra at Room Temperature (RT) and 77 K.

-

Causality: While RT spectra show a broadened single line, cooling to 77 K slows down spin-lattice relaxation, allowing the resolution of the quadrupole doublet to confirm the asymmetric Fe(III) environment[2].

-

-

Self-Validation Mechanism: Calibrate the velocity scale continuously against an

-Fe foil standard. The protocol is validated if the isomer shift (

Protocol C: UV-Vis Speciation Analysis

-

pH-Controlled Dissolution: Dissolve the complex in a 0.1 M HEPES buffer at pH 7.4.

-

Causality: Iron-citrate speciation is highly pH-dependent. Unbuffered water can lead to localized hydrolysis and the formation of poly-nuclear iron-oxo species, skewing the absorption profile.

-

-

Spectral Scanning: Scan from 200 nm to 800 nm using matched quartz cuvettes.

-

Causality: Quartz prevents UV cutoff, allowing the observation of the primary LMCT band around 300-350 nm.

-

-

Self-Validation Mechanism: Perform a serial dilution. The protocol is validated if the absorbance at the LMCT

strictly follows the Beer-Lambert law (

Fig 2. Orthogonal spectroscopic validation workflow for iron(III) choline citrate.

Quantitative Data Summary

The following table summarizes the expected spectroscopic markers for a highly pure, properly coordinated iron(III) choline citrate complex. Deviations from these values indicate degradation, poor stoichiometry, or the presence of unreacted precursors.

| Spectroscopic Modality | Target Marker | Expected Signature | Structural Implication |

| FTIR | ~1590 - 1615 cm⁻¹ | Deprotonation and coordination of citrate | |

| FTIR | > 200 cm⁻¹ | Monodentate binding of carboxylate to Fe(III) | |

| Mössbauer (RT) | Isomer Shift ( | ~0.3 - 0.4 mm/s | High-spin Fe(III) oxidation state |

| Mössbauer (RT) | Quadrupole Splitting | Broadened single line | Amorphous, highly symmetric average environment |

| UV-Vis | LMCT Band | Citrate-Oxygen to Fe(III) charge transfer | |

| EPR (77 K) | g-value | High-spin Fe(III) ( |

References

-

Gržeta, B., Ristić, M., Nowik, I., & Musić, S. (2002). "Formation of nanocrystalline magnetite by thermal decomposition of iron choline citrate." Journal of Alloys and Compounds, 334(1-2), 304-312. URL: [Link]

-

Gupta, A., Pratt, R. D., & Mishra, B. (2018). "Physicochemical characterization of ferric pyrophosphate citrate." Biometals, 31(6), 1091–1099. URL: [Link]

Sources

Beyond Anemia: A Technical Guide to the Latent Therapeutic Applications of Iron(III)-Choline Citrate

Abstract

Iron(III)-choline citrate, a compound traditionally confined to the therapeutic realm of hematology for the treatment of iron-deficiency anemia, possesses a pharmacological profile that suggests a far broader range of clinical applications. This in-depth technical guide moves beyond its established use to explore the untapped potential of this unique salt, focusing on its constituent parts: iron and choline. We will dissect the intricate cellular and systemic mechanisms through which these two components may act synergistically to offer therapeutic benefits in neuroprotection, cognitive enhancement, and the mitigation of oxidative stress-related pathologies. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical, detailed methodologies for the pre-clinical investigation of Iron(III)-choline citrate in these novel therapeutic areas.

Introduction: Deconstructing Iron(III)-Choline Citrate

Iron(III)-choline citrate is a complex salt that provides a bioavailable source of both iron and choline.[1] While its primary indication is the treatment of iron-deficiency anemia, a deeper analysis of its components reveals a compelling case for its investigation in other therapeutic contexts.[2]

-

Iron: An essential mineral, iron is a critical cofactor in a vast array of physiological processes, including oxygen transport, cellular respiration, and DNA synthesis.[3] However, its redox activity also makes it a potent catalyst of oxidative stress when not properly regulated, implicating iron dyshomeostasis in the pathophysiology of numerous diseases.[4][5]

-

Choline: An essential nutrient, choline is a precursor to the neurotransmitter acetylcholine, a key player in memory, learning, and muscle control.[6][7] It is also a fundamental component of cell membranes (phosphatidylcholine and sphingomyelin) and is involved in lipid metabolism and cell signaling.[8][9] Emerging evidence strongly suggests a neuroprotective role for choline.[10]

This guide posits that the combination of iron and choline in a single molecule could offer unique therapeutic advantages, potentially addressing conditions where both iron regulation and cholinergic function are compromised.

The Neuroprotective Potential of Iron(III)-Choline Citrate

The brain is an organ with high metabolic demands and is particularly vulnerable to both iron dysregulation and cholinergic deficits, hallmarks of several neurodegenerative diseases.

Mechanistic Rationale

The neuroprotective potential of Iron(III)-choline citrate is predicated on a dual-pronged mechanism of action:

-

Modulation of Iron-Induced Oxidative Stress: In neurodegenerative conditions such as Parkinson's and Alzheimer's disease, an accumulation of iron in specific brain regions is observed, leading to increased oxidative stress and neuronal damage.[10][11] The citrate component of the complex can chelate iron, potentially mitigating its toxic effects. Furthermore, choline's role in maintaining cell membrane integrity could bolster neuronal resilience against oxidative insults.

-

Enhancement of Cholinergic Neurotransmission: A decline in acetylcholine levels is a well-established feature of Alzheimer's disease.[12] By providing a direct precursor for acetylcholine synthesis, the choline component of Iron(III)-choline citrate could help to restore cholinergic function, thereby improving cognitive symptoms.[13] Studies have shown that choline supplementation can mitigate cognitive deficits associated with iron deficiency.[14][15][16]

Proposed Signaling Pathway

The following diagram illustrates the proposed neuroprotective signaling pathways of Iron(III)-choline citrate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Lipopolysaccharide-induced neuroinflammation induces [ukdri.ac.uk]

- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chelators in the Treatment of Iron Accumulation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | High Dietary Iron Supplement Induces the Nigrostriatal Dopaminergic Neurons Lesion in Transgenic Mice Expressing Mutant A53T Human Alpha-Synuclein [frontiersin.org]

- 12. news.asu.edu [news.asu.edu]

- 13. mdpi.com [mdpi.com]

- 14. Beneficial Effects of Postnatal Choline Supplementation on Long-Term Neurocognitive Deficit Resulting from Fetal-Neonatal Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Iron(III) Choline Citrate as a High-Performance Iron Source in Chemically Defined Media

Executive Summary

Iron is a metabolic non-negotiable for mammalian cell culture, driving respiration, DNA replication, and recombinant protein synthesis. Historically, Holo-Transferrin (holo-Tf) was the gold standard for delivery, but its high cost and animal origin pose regulatory challenges. Ferric Ammonium Citrate (FAC) emerged as a cost-effective alternative; however, it introduces significant ammonium loads that can inhibit cell growth and alter glycosylation profiles.

This guide details the application of Iron(III) Choline Citrate (Ferrocholinate) as a superior alternative. By replacing the ammonium counter-ion with choline, this chelate maintains high iron bioavailability while eliminating ammonium toxicity. This note provides the mechanistic rationale, preparation protocols, and optimization strategies for integrating Iron(III) Choline Citrate into Chemically Defined Media (CDM) for CHO and HEK293 platforms.

Scientific Rationale: The Iron Paradox & The Ammonium Problem

The Iron Paradox

Iron is essential but toxic. In aqueous solutions at physiological pH, Fe(III) precipitates as insoluble ferric hydroxide. Conversely, free Fe(II) drives the Fenton Reaction , generating hydroxyl radicals (

The Ammonium Limitation

Ferric Ammonium Citrate (FAC) is widely used but problematic in high-density fed-batch cultures.

-

Toxicity: Accumulation of ammonium (

) shifts intracellular pH ( -

Glycosylation Impact: Elevated ammonium levels inhibit sialyltransferases, leading to incomplete glycosylation of therapeutic antibodies (e.g., reduced sialic acid content).

Iron(III) Choline Citrate solves this by utilizing choline —an essential nutrient for phospholipid synthesis—as the cation. This turns a metabolic waste product (ammonium) into a metabolic asset (choline).

Mechanism of Action

Unlike Transferrin, which enters via Receptor-Mediated Endocytosis (RME), citrate-chelated iron enters via Non-Transferrin-Bound Iron (NTB-Fe) pathways. This is critical for engineered cell lines where Transferrin Receptor (TfR1) saturation is a bottleneck.

Figure 1: Dual pathways of Iron Uptake. Iron(III) Choline Citrate bypasses the saturable Transferrin Receptor, utilizing anion transporters or fluid-phase uptake after surface reduction.

Comparative Analysis of Iron Sources

The following table highlights why Iron(III) Choline Citrate is the preferred candidate for high-titer processes.

| Feature | Holo-Transferrin | Ferric Ammonium Citrate (FAC) | Iron(III) Choline Citrate |

| Iron Content | ~0.14% (Protein bound) | 16.5% – 18.5% | ~14% |

| Solubility | High | High | High (pH dependent) |

| Ammonium Load | None | High (Toxic) | None |

| Bioavailability | High (TfR dependent) | Moderate | High (NTB-Fe pathway) |

| Animal Origin | Yes (often) | No | No |

| Cost | $ | ||

| Risk | BSE/TSE, Variability | Ammonium accumulation | Low |

Protocol: Preparation of Iron(III) Choline Citrate Stock

Objective: Create a stable, sterile 1000X stock solution (approx. 2 g/L elemental iron) for supplementation into basal media.

Materials:

-

Iron(III) Choline Citrate powder (CAS: 1336-80-7)[1]

-

Water for Injection (WFI) or ultrapure tissue culture grade water

-

0.22 µm PES (Polyethersulfone) sterile filter

-

Heated magnetic stir plate

Safety Note: Iron compounds can be irritating. Wear PPE.

Step-by-Step Methodology

-

Calculation:

-

Target Concentration: 13 g/L of the salt.

-

Note: With ~14% iron content, 13 g/L salt

1.82 g/L elemental iron.

-

-

Dissolution (Critical Step):

-

Measure 90% of the final volume of WFI.

-

Heat water to 37°C . Do not boil.

-

Slowly add the Iron(III) Choline Citrate powder while stirring vigorously.

-

Incubate: Maintain stirring at 37°C for 3 hours .

-

Why? Unlike simple salts, the chelate structure requires time and thermal energy to fully hydrate and stabilize in solution.

-

-

pH Adjustment & Verification:

-

Measure pH. Expected range: 2.9 – 4.5 (varies by manufacturer).

-

Do not neutralize to pH 7.0 in the stock solution, as this may cause precipitation before dilution. The buffering capacity of the final media will handle the acidity upon addition.

-

-

Filtration:

-

Bring to final volume with WFI.

-

Sterile filter immediately using a 0.22 µm PES membrane.

-

-

Storage:

-

Store at 2–8°C protected from light.

-

Shelf Life: Typically 3–6 months. Discard if precipitate forms.

-

Protocol: Media Optimization & Titration

Objective: Determine the optimal concentration of Iron(III) Choline Citrate for a specific CHO cell line to maximize titer without inducing oxidative stress.

Experimental Design:

-

Basal Media: Chemically Defined, Iron-Free (or low iron).[1]

-

Cell Line: CHO-K1 or CHO-DG44 (Suspension adapted).

-

Vessel: 125mL Shake Flasks or Ambr® 15 microbioreactors.

Workflow Diagram

Figure 2: Optimization workflow for determining the IC50 and optimal growth concentration.

Execution Steps

-

Adaptation: Thaw cells into the basal media supplemented with a mid-range iron concentration (e.g., 200 mg/L Iron Choline Citrate).[1] Passage 3 times to deplete intracellular ferritin stores from previous media.

-

Seeding: Inoculate shake flasks at

cells/mL. -

Feeding: Apply standard glucose/amino acid feeds (e.g., daily starting Day 3). Do not use feeds containing additional iron.

-

Sampling: Measure Viable Cell Density (VCD) and Viability daily.

-

Harvest: Harvest on Day 14 or when viability drops <70%.

-

Analytics:

-

Growth: Calculate Integral Viable Cell Density (IVCD).

-

Titer: Protein A HPLC.

-

Quality: N-glycan analysis. Look for galactosylation levels.

-

Expected Results & Interpretation

-

Low Iron (<50 mg/L): Poor growth, G0/G1 cell cycle arrest.

-

Optimal (100–500 mg/L): Peak VCD and Titer.

-

Toxic (>800 mg/L): Reduced viability, increased oxidative stress markers.

Troubleshooting & Impurity Management

The Manganese Factor

A critical aspect often overlooked is trace metal impurities . Iron sources (especially citrates) can be contaminated with Manganese (Mn).[2][3]

-

Impact: Mn is a cofactor for galactosyltransferase. High Mn levels (from impure iron sources) artificially increase galactosylation.

-

Recommendation: Use "Low Impurity" or "High Purity" grades of Iron(III) Choline Citrate. If switching from FAC to Choline Citrate results in a drop in galactosylation, it may be due to lower Mn impurities in the new source. Supplement Mn separately (

) to restore glycosylation profiles if necessary.

Precipitation

If the media turns cloudy upon addition:

-

Check pH: Ensure the media pH is not >7.4 during addition.

-

Chelator Ratio: Ensure the molar ratio of Citrate:Iron is at least 1:1. Iron Choline Citrate is usually pre-formulated correctly, but adding extra Sodium Citrate (1-2 mM) to the media can stabilize the iron block.

References

-

Mechanism of Iron Uptake: Trinder, D., et al. (2000). "Mechanisms of ferric citrate uptake by human hepatoma cells." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Iron Source Comparison & Impurities: Kopp, M., et al. (2021). "Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality." Biotechnology Progress. Link

-

Citrate and Iron in CHO: Zhang, X., et al. (2020).[4] "Role of iron and sodium citrate in animal protein-free CHO cell culture medium." Biotechnology and Bioengineering. Link

-

Preparation Protocol: Patent WO 2020/187420 A1. "Complex iron containing culture medium."[1][5] (2020). World Intellectual Property Organization. Link

-

Ammonium Toxicity: Lao, M.S., & Toth, D. (1997). "Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell line." Biotechnology Progress. Link

Sources

- 1. WO2020187420A1 - Complex iron containing culture medium - Google Patents [patents.google.com]

- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [tib.eu]

- 4. dc.engconfintl.org [dc.engconfintl.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

HPLC-MS analysis of Iron(iii)choline citrate purity

Application Note: High-Resolution HILIC-MS/MS Protocol for the Purity Assessment of Iron(III) Choline Citrate

Executive Summary & Scientific Rationale

Iron(III) choline citrate (Ferrocholinate) is a chelate used in pharmaceutical formulations to deliver iron with reduced gastric irritation compared to inorganic iron salts. The "purity" of this coordination complex is defined not just by the absence of contaminants, but by the precise stoichiometric integrity of its components: Iron(III), Choline, and Citrate.

Traditional pharmacopeial methods often rely on separate, non-specific titrations (e.g., redox titration for Iron, non-aqueous titration for Choline). These fail to detect dissociation or organic impurities simultaneously. Furthermore, the paramagnetic nature of Fe(III) renders NMR ineffective for structural confirmation due to signal broadening.

This protocol introduces a unified HPLC-MS/MS workflow. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the highly polar ligands (Choline and Citrate) while using Mass Spectrometry to quantify their molar ratio and screen for degradation products.

Key Technical Innovation:

-

HILIC Separation: Overcomes the "retention gap" of C18 columns where polar choline and citrate elute in the void volume.

-

Polarity Switching MS: Simultaneous quantification of Choline (ESI+) and Citrate (ESI-) in a single injection.

-

Speciation Insight: Protocol includes parameters to detect intact [Fe-Citrate] clusters, verifying the coordination status.

Method Development Strategy

The Challenge of Iron in LC-MS

Direct injection of iron complexes can be problematic. Free Fe(III) ions can form insoluble hydroxides at neutral pH or suppress ionization in the MS source.

-

Solution: We utilize an acidic ammonium formate buffer (pH 3.5). This maintains solubility and stabilizes the citrate ligand while providing the protons necessary for positive ionization of choline and negative ionization of citrate.

Column Selection: Why HILIC?

Choline is a quaternary amine (permanently positively charged), and Citrate is a tricarboxylic acid.

-

Reverse Phase (C18): Both analytes elute immediately (k' < 1), causing co-elution with matrix salts.

-

HILIC (Zwitterionic or Silica): The water-rich layer on the stationary phase retains these polar analytes via partitioning and electrostatic interactions, providing excellent peak shape and resolution.

Detailed Experimental Protocol

Reagents & Materials

-

Analyte: Iron(III) Choline Citrate Reference Standard.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

-

Buffer Salt: Ammonium Formate (LC-MS Grade).

-

Column: Zwitterionic HILIC Column (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3.5 µm.

Sample Preparation (Self-Validating Workflow)

To ensure the iron does not precipitate or foul the column, we use a specific dilution strategy.

-

Stock Solution: Dissolve 10 mg Ferrocholinate in 10 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Acid ensures Fe solubility; ACN prevents shock when injecting onto HILIC).

-

Working Standard: Dilute Stock 1:100 with Mobile Phase B (High Organic) to reach ~10 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE hydrophilic membrane. Note: Nylon filters may bind citrate.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

-

System: UHPLC

-

Flow Rate: 0.3 mL/min

-

Column Temp: 35°C

-

Injection Vol: 2 µL

Gradient Table:

| Time (min) | Mobile Phase A (20mM NH4-Formate, pH 3.5) | Mobile Phase B (Acetonitrile) | Curve | State |

| 0.00 | 10% | 90% | Initial | Equilibration |

| 1.00 | 10% | 90% | 6 | Hold |

| 6.00 | 50% | 50% | 6 | Elution (Choline/Citrate) |

| 8.00 | 50% | 50% | 6 | Wash |

| 8.10 | 10% | 90% | 1 | Re-equilibration |

| 12.00 | 10% | 90% | 1 | End |

Mass Spectrometry Parameters:

-

Mode: Fast Polarity Switching (+/-)

-

Capillary Voltage: 3.5 kV (+) / 2.5 kV (-)

-

Desolvation Temp: 400°C

MRM Transitions (Quantification):

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| Choline | ESI (+) | 104.1 | 60.1 | 20 | 15 | Quantifier |

| Choline | ESI (+) | 104.1 | 45.1 | 20 | 22 | Qualifier |

| Citrate | ESI (-) | 191.0 | 111.0 | 25 | 12 | Quantifier |

| Citrate | ESI (-) | 191.0 | 87.0 | 25 | 18 | Qualifier |

| Fe-Citrate | ESI (-) | 244.0 | 191.0 | 30 | 10 | Speciation Check |

Note: The Fe-Citrate transition (m/z 244) corresponds to the [Fe(III)Citrate - H]- species. Detection of this ion confirms the presence of the complex, though quantification is best done via the ligands.

Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample dissolution to ratio calculation.

Caption: Workflow for the simultaneous speciation and quantification of Ferrocholinate components using HILIC-MS/MS.

Data Analysis & Validation Criteria

To ensure the "Trustworthiness" of the results, the following calculations must be performed.

Stoichiometric Molar Ratio Calculation

The purity of Ferrocholinate is confirmed if the molar ratio of Choline to Citrate matches the theoretical value (typically 1:1 or specific to formulation).

-

Acceptance Limit:

-

Interpretation: A drift in this ratio indicates degradation (e.g., citrate oxidation) or manufacturing errors (excess free choline).

Linearity & Sensitivity

-

Linearity:

for both Choline (1–1000 ng/mL) and Citrate (10–5000 ng/mL). -